molecular formula C20H22N4O B10817080 7-((4-Methylpiperazin-1-yl)(pyridin-3-yl)methyl)quinolin-8-ol

7-((4-Methylpiperazin-1-yl)(pyridin-3-yl)methyl)quinolin-8-ol

Cat. No.: B10817080
M. Wt: 334.4 g/mol
InChI Key: HSRHOKLBADNCMO-UHFFFAOYSA-N
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Description

7-((4-Methylpiperazin-1-yl)(pyridin-3-yl)methyl)quinolin-8-ol is a complex organic compound with the molecular formula C20H22N4O and a molecular weight of 334.42 g/mol . This compound is known for its diverse applications in scientific research, particularly in the fields of chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-((4-Methylpiperazin-1-yl)(pyridin-3-yl)methyl)quinolin-8-ol typically involves multi-step organic reactions. One common method includes the reaction of 4-methylpiperazine with pyridine-3-carbaldehyde to form an intermediate, which is then reacted with 8-hydroxyquinoline under specific conditions to yield the final product . The reaction conditions often involve the use of solvents like ethanol or methanol and may require catalysts to enhance the reaction rate.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yield and purity, often involving continuous flow reactors and advanced purification techniques such as crystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

7-((4-Methylpiperazin-1-yl)(pyridin-3-yl)methyl)quinolin-8-ol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinolin-8-one derivatives, while reduction may produce various hydroquinoline derivatives .

Scientific Research Applications

7-((4-Methylpiperazin-1-yl)(pyridin-3-yl)methyl)quinolin-8-ol has numerous applications in scientific research:

    Chemistry: Used as a ligand in coordination chemistry and as a building block for more complex molecules.

    Biology: Investigated for its potential as an antimicrobial and antiviral agent.

    Medicine: Explored for its potential therapeutic effects, including antidepressant and anticancer activities.

    Industry: Utilized in the synthesis of dyes, catalysts, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 7-((4-Methylpiperazin-1-yl)(pyridin-3-yl)methyl)quinolin-8-ol involves its interaction with specific molecular targets. In biological systems, it may bind to enzymes or receptors, modulating their activity. For example, it can inhibit certain enzymes involved in microbial growth, leading to its antimicrobial effects . The exact pathways and molecular targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 7-((4-Methylpiperazin-1-yl)(pyridin-3-yl)methyl)quinolin-8-ol apart is its unique combination of the quinoline, piperazine, and pyridine moieties, which confer a distinct set of chemical and biological properties. This makes it a versatile compound in various research and industrial applications .

Biological Activity

7-((4-Methylpiperazin-1-yl)(pyridin-3-yl)methyl)quinolin-8-ol, a compound with the molecular formula C20H22N4OC_{20}H_{22}N_{4}O and a molecular weight of approximately 334.42 g/mol, has garnered attention in the fields of medicinal chemistry and pharmacology. This compound is characterized by its unique structural features, combining quinoline, piperazine, and pyridine moieties, which contribute to its diverse biological activities.

The compound's structure can be represented as follows:

IUPAC Name 7[(4methylpiperazin1yl)pyridin3ylmethyl]quinolin8ol\text{IUPAC Name }7-[(4-methylpiperazin-1-yl)-pyridin-3-ylmethyl]quinolin-8-ol

Key Characteristics

PropertyValue
Molecular FormulaC20H22N4O
Molecular Weight334.42 g/mol
CAS Number315698-24-9

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within biological systems. The compound may inhibit enzymes involved in microbial growth, thereby exhibiting antimicrobial properties . Additionally, it has been investigated for its potential anticancer and antiviral activities.

Antimicrobial Activity

Research indicates that this compound possesses significant antimicrobial properties. It has been shown to inhibit the growth of various bacterial strains, including resistant strains like Methicillin-resistant Staphylococcus aureus (MRSA). The mechanism involves disrupting bacterial cell wall synthesis and interfering with metabolic pathways.

Anticancer Activity

The compound has demonstrated promising results in preclinical studies against several cancer cell lines. For instance, in vitro assays have shown that this compound exhibits cytotoxic effects on pancreatic cancer cell lines (BxPC-3 and AsPC-1), with IC50 values indicating effective dose-dependent inhibition of cell proliferation.

Table: Cytotoxicity Data Against Cancer Cell Lines

Cell LineIC50 (µM)Reference
BxPC-35.0
AsPC-16.5
MCF-710.0
HeLa8.0

Antiviral Activity

In addition to its antibacterial and anticancer properties, preliminary studies suggest that the compound may also possess antiviral activity. It has been evaluated against viral pathogens, showing potential in inhibiting viral replication through interference with viral entry mechanisms.

Case Studies

  • Anticancer Study : A study focusing on the effects of this compound on pancreatic cancer cells demonstrated significant cytotoxicity compared to standard chemotherapeutics. The results indicated that the compound could induce apoptosis in cancer cells through mitochondrial pathways.
  • Antimicrobial Efficacy : Another investigation assessed the antimicrobial efficacy against a panel of bacterial strains, revealing that this compound exhibited lower MIC values than commonly used antibiotics.

Properties

IUPAC Name

7-[(4-methylpiperazin-1-yl)-pyridin-3-ylmethyl]quinolin-8-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22N4O/c1-23-10-12-24(13-11-23)19(16-5-2-8-21-14-16)17-7-6-15-4-3-9-22-18(15)20(17)25/h2-9,14,19,25H,10-13H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HSRHOKLBADNCMO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)C(C2=CN=CC=C2)C3=C(C4=C(C=CC=N4)C=C3)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22N4O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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